2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione
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Overview
Description
2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione is an organic compound that features a benzotriazole moiety attached to a naphthalene-1,4-dione core with a phenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione typically involves the following steps:
Formation of the benzotriazole moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Attachment to the naphthalene-1,4-dione core: The benzotriazole can be attached to the naphthalene-1,4-dione through a nucleophilic substitution reaction.
Introduction of the phenylamino group: The phenylamino group can be introduced via an amination reaction, where aniline is reacted with the intermediate compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the naphthalene-1,4-dione to a hydroquinone derivative.
Substitution: The benzotriazole and phenylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: The compound’s structure may make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Used in the study of biological systems and pathways.
Industry
Dyes and Pigments: The compound’s chromophoric properties may make it useful in the production of dyes and pigments.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In organic electronics, its electronic properties may facilitate charge transport.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzotriazol-1-yl)-naphthalene-1,4-dione: Lacks the phenylamino group.
3-(phenylamino)naphthalene-1,4-dione: Lacks the benzotriazole moiety.
2-(1H-benzotriazol-1-yl)-3-(methylamino)naphthalene-1,4-dione: Has a methylamino group instead of a phenylamino group.
Uniqueness
2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione is unique due to the presence of both the benzotriazole and phenylamino groups, which may confer distinct electronic and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H14N4O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-anilino-3-(benzotriazol-1-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14N4O2/c27-21-15-10-4-5-11-16(15)22(28)20(19(21)23-14-8-2-1-3-9-14)26-18-13-7-6-12-17(18)24-25-26/h1-13,23H |
InChI Key |
FTQMFDAFXFUHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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